molecular formula C9H8BrNO3 B14807363 4-Bromo-1-cyclopropoxy-2-nitrobenzene

4-Bromo-1-cyclopropoxy-2-nitrobenzene

Cat. No.: B14807363
M. Wt: 258.07 g/mol
InChI Key: WJTLOHMTARYHFD-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropoxy-2-nitrobenzene is an organic compound with the molecular formula C9H8BrNO3. It is a derivative of benzene, substituted with a bromine atom, a cyclopropoxy group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-cyclopropoxy-2-nitrobenzene typically involves multiple steps, starting from benzene. The general synthetic route includes:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

    Bromination: Nitrobenzene undergoes bromination with bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) to yield 4-bromo-1-nitrobenzene.

    Cyclopropoxylation: The final step involves the introduction of the cyclopropoxy group. This can be achieved through a nucleophilic substitution reaction where 4-bromo-1-nitrobenzene reacts with cyclopropyl alcohol in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopropoxy-2-nitrobenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group, making the aromatic ring less reactive towards electrophilic substitution. the bromine atom can be replaced under specific conditions.

    Nucleophilic Aromatic Substitution: The presence of the nitro group makes the aromatic ring susceptible to nucleophilic substitution reactions, especially at the position ortho or para to the nitro group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Bromination: Bromine (Br2) and ferric bromide (FeBr3) as a catalyst.

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C).

Major Products

    Reduction: 4-Bromo-1-cyclopropoxy-2-aminobenzene.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-cyclopropoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various substituted benzene derivatives.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropoxy-2-nitrobenzene depends on the specific reaction it undergoes. For example, in nucleophilic aromatic substitution, the nitro group acts as an electron-withdrawing group, stabilizing the intermediate anion formed during the reaction. In reduction reactions, the nitro group is converted to an amine group through the transfer of electrons and protons.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with a fluorine atom instead of a cyclopropoxy group.

    4-Bromo-1-nitrobenzene: Lacks the cyclopropoxy group.

    4-Bromo-1-cyclopropoxybenzene: Lacks the nitro group.

Uniqueness

4-Bromo-1-cyclopropoxy-2-nitrobenzene is unique due to the presence of both a cyclopropoxy group and a nitro group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

4-bromo-1-cyclopropyloxy-2-nitrobenzene

InChI

InChI=1S/C9H8BrNO3/c10-6-1-4-9(14-7-2-3-7)8(5-6)11(12)13/h1,4-5,7H,2-3H2

InChI Key

WJTLOHMTARYHFD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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